molecular formula C12H23NO5 B2460682 N-Boc-6-hydroxy-DL-norleucine Methyl Ester CAS No. 81505-49-9

N-Boc-6-hydroxy-DL-norleucine Methyl Ester

Cat. No.: B2460682
CAS No.: 81505-49-9
M. Wt: 261.318
InChI Key: RROCSCBJUBRRQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization as a Versatile Chiral Building Block in Organic Synthesis

Protected amino acids, including hydroxy amino acids, are fundamental chiral building blocks in asymmetric synthesis. researchgate.netrsc.orgsigmaaldrich.com They serve as foundational units for constructing larger, stereochemically defined molecules. N-Boc-6-hydroxy-DL-norleucine Methyl Ester fits within this class as a trifunctional component, offering three distinct reactive sites: the protected amine, the protected carboxylic acid, and the side-chain hydroxyl group.

The presence of the terminal hydroxyl group is particularly significant, as it provides a reactive handle for further chemical modifications. This allows for the introduction of new functionalities through reactions such as etherification, esterification, or oxidation. Such modifications are crucial in the synthesis of depsipeptides (peptides with one or more amide bonds replaced by ester bonds), modified peptides with enhanced biological activity, and complex natural products. researchgate.netresearchgate.net The linear six-carbon backbone of norleucine also provides structural flexibility, making it a useful component for probing structure-activity relationships in medicinal chemistry.

Rationale for N-Boc Protection and Methyl Esterification in Synthetic Strategies

In peptide synthesis and other complex organic syntheses, protecting groups are essential for preventing unwanted side reactions and ensuring that chemical transformations occur at the desired location. masterorganicchemistry.comcreative-peptides.com The choice of the tert-butyloxycarbonyl (Boc) group for the amine and a methyl ester for the carboxylic acid in this compound is a deliberate and strategic one based on the principles of orthogonal protection. total-synthesis.comorganic-chemistry.org

N-Boc Protection: The Boc group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions, including basic hydrolysis and catalytic hydrogenation. total-synthesis.com Its primary function is to decrease the nucleophilicity of the amino group, preventing it from participating in undesired acylation or other reactions during synthesis. wikipedia.orgpeptide.com A key advantage of the Boc group is that it can be easily and cleanly removed under mild acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. masterorganicchemistry.comwikipedia.org This acid-lability allows for selective deprotection without disturbing other acid-sensitive groups or the methyl ester.

Methyl Esterification: The carboxylic acid is converted to a methyl ester to prevent it from acting as a nucleophile or a base. cdnsciencepub.comnih.gov This protection strategy is common in liquid-phase peptide synthesis. researchgate.net The methyl ester is stable to the acidic conditions used to remove the Boc group, allowing for selective deprotection of the N-terminus. The ester can be removed later in the synthetic sequence through saponification (hydrolysis with a base like sodium hydroxide), conditions under which the Boc group remains stable. masterorganicchemistry.comcdnsciencepub.com This orthogonality between the Boc and ester protecting groups allows chemists to precisely control which end of the amino acid reacts at each step of the synthesis. masterorganicchemistry.com

Protecting Group Strategy
Protecting GroupFunctionCommon Deprotection ConditionsStability
N-Boc (tert-butyloxycarbonyl)Protects the amino group from unwanted reactions. peptide.comMild acid (e.g., TFA, HCl). masterorganicchemistry.comwikipedia.orgStable to bases and hydrogenation. total-synthesis.com
Methyl EsterProtects the carboxylic acid group. nih.govBase-mediated hydrolysis (saponification). cdnsciencepub.comStable to mild acidic conditions used for Boc removal. masterorganicchemistry.com

Overview of Research Significance within Amino Acid and Peptide Chemistry

The study and application of non-canonical amino acids like this compound are of considerable importance in modern chemical biology and drug discovery. The incorporation of such modified amino acids into peptides can lead to molecules with novel structures and enhanced properties. nih.gov

The side-chain hydroxyl group is a key feature, offering a site for post-translational modifications or the attachment of other molecules, such as carbohydrates, lipids, or fluorescent labels. This is particularly relevant in the synthesis of peptidomimetics, which are compounds designed to mimic the structure and function of natural peptides but with improved stability, bioavailability, or potency. nih.gov Peptides containing β-amino acids or other modifications are often more resistant to enzymatic degradation in the body compared to their natural α-peptide counterparts. nih.gov

Furthermore, β-hydroxy α-amino acids are valuable precursors in the synthesis of various biologically active compounds, including enzyme inhibitors and antibiotics. nih.govorgsyn.org The ability to synthesize and incorporate these unique building blocks allows researchers to explore new chemical space and develop novel therapeutic agents and research tools. The availability of protected derivatives like this compound simplifies these complex syntheses, making it a valuable compound in the repertoire of synthetic organic chemistry. researchgate.netgoogle.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO5/c1-12(2,3)18-11(16)13-9(10(15)17-4)7-5-6-8-14/h9,14H,5-8H2,1-4H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROCSCBJUBRRQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCO)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N Boc 6 Hydroxy Dl Norleucine Methyl Ester

Chemical Synthesis Approaches

The chemical synthesis of N-Boc-6-hydroxy-DL-norleucine Methyl Ester is a multi-step process that hinges on the careful introduction and protection of three key functional groups: the α-amino group, the C-1 carboxyl group, and the C-6 hydroxyl group. The linear six-carbon backbone of the norleucine scaffold presents unique challenges, particularly in achieving selective functionalization at the terminal (C6) position.

Regioselective Hydroxylation Strategies at the C6 Position

Achieving regioselective hydroxylation at the terminal C6 methyl group of a norleucine derivative is a significant synthetic challenge due to the chemical similarity of the C-H bonds along the aliphatic side chain. Both enzymatic and chemical strategies have been developed to address this.

Enzymatic Approaches: Biocatalysts, particularly cytochrome P450 monooxygenases, are renowned for their ability to perform highly selective C-H oxidation reactions. nih.gov Enzymes from the CYP153A subfamily, for example, have demonstrated high regioselectivity for the terminal (ω) hydroxylation of medium-chain n-alkanes. researchgate.netnih.gov This bio-inspired approach could be applied to an N-Boc protected norleucine methyl ester substrate. The enzyme's active site can orient the aliphatic chain to favor oxidation at the terminal methyl group over other methylene (B1212753) positions, leading to the desired 6-hydroxy product.

Chemical Approaches: Non-enzymatic methods for terminal hydroxylation often rely on directed radical-based reactions. While classic radical oxidations can be unselective, modern methods offer greater control. For instance, systems mimicking the "Shilov" chemistry using platinum catalysts can achieve oxidation of terminal methyl groups. nih.gov Another strategy involves photochemical oxidation, where specific photocatalysts can generate radicals that preferentially attack the sterically accessible terminal position. rsc.org These methods, while powerful, must be compatible with the protecting groups already present on the amino acid scaffold.

Table 1: Comparison of Regioselective C6 Hydroxylation Strategies
StrategyCatalyst/ReagentKey AdvantagesKey Challenges
Enzymatic Cytochrome P450 (e.g., CYP153A)High regioselectivity (ω-hydroxylation), mild reaction conditions.Enzyme availability and stability, substrate specificity, potential for overoxidation.
Biomimetic Platinum-based catalysts (Shilov-type)Can functionalize unactivated C-H bonds.Catalyst cost, requirement for strong oxidants, functional group tolerance.
Photocatalytic TiO₂–SiO₂ mixed oxidesUses light and O₂; high terminal selectivity reported for alkanes. rsc.orgSubstrate scope, potential for side reactions, specialized equipment.

Stereo- and Diastereoselective Synthesis for Control over Chiral Centers

Since the target compound is a DL-mixture, the synthesis may begin with racemic norleucine. However, for the synthesis of specific stereoisomers (e.g., (2S, 6R)- or (2S, 6S)-isomers), precise control over the stereocenter at the α-carbon (C2) is essential. Furthermore, if a chiral center is introduced at C6, diastereoselective methods are required.

Key strategies include:

Asymmetric Alkylation of Glycine (B1666218) Enolates: A powerful method for establishing the C2 stereocenter involves the alkylation of a chiral glycine imine equivalent. organic-chemistry.orgacs.orgacs.org Using a chiral phase-transfer catalyst, a glycine Schiff base can be deprotonated and reacted with a suitable five-carbon electrophile (e.g., 1-bromo-4-pentanol derivative) to asymmetrically construct the norleucine backbone.

Diastereoselective Reduction: If the 6-hydroxy group is introduced via oxidation of a 6-oxo-norleucine precursor, the resulting ketone can be reduced diastereoselectively. The choice of reducing agent and the influence of the existing stereocenter at C2 can direct the formation of either syn- or anti-amino alcohol products. acs.orgru.nlnih.gov For instance, certain iridium-catalyzed transfer hydrogenations are known to produce anti-γ-amino alcohols, while rhodium-based catalysts can favor the syn-diastereomer. ru.nl

Table 2: Selected Methods for Stereocontrol in Amino Alcohol Synthesis
MethodReagent/CatalystStereochemical OutcomeTypical Diastereomeric Ratio (dr)
Asymmetric Transfer HydrogenationIr-complex / (S)-α-amino acid amideanti-γ-amino alcohol ru.nl>96:4
Asymmetric HydrogenationRh(COD)₂BF₄ / (R)-BINAPsyn-γ-amino alcohol ru.nl>99:1
Chelation-Controlled ReductionLiAlH(O-t-Bu)₃ in THFsyn-1,2-amino alcohol acs.orgHigh
Non-Chelation ReductionLiAlH(O-t-Bu)₃ in Ethanolanti-1,2-amino alcohol acs.orgHigh

Strategic Application of N-Boc and Methyl Ester Protecting Groups

The selection of protecting groups is fundamental to the successful synthesis of polyfunctional molecules like amino acids. peptide.com For the target compound, the tert-butyloxycarbonyl (Boc) group protects the amine, while the methyl ester protects the carboxylic acid.

The N-Boc group is widely used due to its stability under a broad range of conditions, including basic hydrolysis and catalytic hydrogenation, yet it is easily removed under mild acidic conditions (e.g., trifluoroacetic acid, TFA). organic-chemistry.orgtotal-synthesis.com This prevents the nucleophilic amine from participating in unwanted side reactions during subsequent synthetic steps. The methyl ester is a simple and effective protecting group for the carboxyl function, preventing it from acting as a nucleophile or undergoing decarboxylation. It is typically stable to the acidic conditions used for Boc deprotection but can be readily cleaved by saponification (hydrolysis with a base like NaOH or LiOH).

Sequential Protection and Esterification Procedures

A logical synthetic sequence involves first protecting the more reactive amino group, followed by esterification of the carboxylic acid.

N-Boc Protection: DL-norleucine is reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org Common conditions include using sodium hydroxide (B78521) in a water/dioxane mixture or an organic base like triethylamine (B128534) in an organic solvent. total-synthesis.comnih.gov This reaction proceeds via nucleophilic attack of the amino group on one of the carbonyls of the Boc anhydride (B1165640).

Esterification: The resulting N-Boc-DL-norleucine is then converted to its methyl ester. A common method is Fischer esterification, which involves refluxing the N-protected amino acid in methanol (B129727) with a catalytic amount of strong acid, such as sulfuric acid or gaseous HCl. Alternatively, milder conditions can be used, such as reacting with methanol in the presence of trimethylchlorosilane (TMSCl) or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP). nih.gov

Table 3: Typical Reagents for Sequential Protection and Esterification
StepReagent(s)SolventTypical Conditions
1. N-Protection Di-tert-butyl dicarbonate (Boc₂O), NaOHWater/DioxaneRoom Temperature, 2-4 hours
2. Esterification Methanol (MeOH), Thionyl Chloride (SOCl₂)Methanol0°C to Room Temperature
2. Esterification (Alternative) Methanol (MeOH), Trimethylchlorosilane (TMSCl)MethanolRoom Temperature nih.gov
Orthogonal Protecting Group Considerations

In a synthesis that also involves the C6 hydroxyl group, an orthogonal protection strategy is crucial. peptide.com Orthogonality ensures that one protecting group can be removed selectively in the presence of others. iris-biotech.de The Boc (acid-labile) and methyl ester (base-labile) groups form a quasi-orthogonal pair. If the C6-OH group is introduced early, it must also be protected, for example, as a benzyl (B1604629) (Bzl) ether or a tert-butyldimethylsilyl (TBDMS) ether.

A fully orthogonal scheme would allow for the selective deprotection of any of the three functional groups to enable further modification. For example:

The N-Boc group can be removed with TFA without affecting a Bzl ether, TBDMS ether, or the methyl ester.

A TBDMS ether on the C6-OH can be removed with fluoride (B91410) ions (e.g., TBAF) without affecting the N-Boc or methyl ester groups.

A Bzl ether can be removed by catalytic hydrogenolysis, which is compatible with the N-Boc, TBDMS, and methyl ester groups.

The methyl ester can be hydrolyzed with base, though this might pose a risk to a TBDMS ether if not carefully controlled.

This strategy provides the flexibility needed for complex syntheses, such as incorporating the amino acid into a peptide chain or modifying the side-chain hydroxyl group. iris-biotech.desigmaaldrich.com

Table 4: Orthogonal Protecting Groups for Hydroxy-Amino Acid Synthesis
Functional GroupProtecting GroupAbbreviationDeprotection Conditions
α-Aminetert-ButoxycarbonylBocMild Acid (e.g., TFA) organic-chemistry.org
α-CarboxylMethyl EsterOMeBase (Saponification, e.g., LiOH)
Side-Chain HydroxylBenzyl EtherBzlH₂ / Pd-C (Hydrogenolysis)
Side-Chain Hydroxyltert-Butyldimethylsilyl EtherTBDMSFluoride Source (e.g., TBAF)
α-Amine (Alternative)FluorenylmethyloxycarbonylFmocBase (e.g., Piperidine) total-synthesis.com

Homologation Reactions for Norleucine Scaffold Construction (e.g., from shorter chain amino acids)

An alternative to starting with norleucine is to construct its six-carbon scaffold from smaller, readily available amino acids through chain-extension (homologation) reactions.

Arndt-Eistert Homologation: This classic method can extend an amino acid chain by one carbon. organic-chemistry.orgambeed.comwikipedia.org For example, one could theoretically start from a protected derivative of glutamic acid (a five-carbon amino acid). The side-chain carboxylic acid would be converted to an acid chloride, which then reacts with diazomethane (B1218177) to form a diazoketone. A subsequent silver-catalyzed Wolff rearrangement in the presence of water or an alcohol generates the homologated carboxylic acid or ester, respectively, effectively adding a -CH₂- group to the side chain. organic-chemistry.org While effective, this method uses hazardous diazomethane, leading to the development of safer alternatives. rsc.orgresearchgate.net

Other Homologation Strategies: Modern methods avoid diazomethane. One approach involves a Wittig-type reaction on an α-amino aldehyde derived from a shorter amino acid. For instance, a protected glutamic acid derivative can be reduced to the corresponding aldehyde. Reaction with a methoxyphosphonium ylide can achieve a two-carbon elongation, which after further transformations can yield the norleucine backbone. rsc.org Another powerful strategy is the alkylation of glycine enolates, which builds the entire side chain in a single step by reacting a glycine derivative with a suitable alkyl halide, such as 1-bromobutane, under phase-transfer catalysis. organic-chemistry.orgnih.gov This method directly assembles the norleucine carbon skeleton.

Microwave-Assisted Synthesis Techniques

The esterification of N-protected amino acids is a key step that can be effectively promoted by microwave energy. researchgate.net Studies have shown that microwave-assisted esterification of unprotected α-amino acids can be achieved in a facile one-pot, solventless protocol, affording pure products after a simple work-up. nih.gov This approach minimizes the use of hazardous reagents and can be extended to a variety of protecting groups, including the acid-labile Boc group. researchgate.net The high polarity and ionic character of amino acids make them particularly suitable for microwave heating. scirp.org

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Esterification
ParameterMicrowave-Assisted SynthesisConventional Heating
Reaction TimeMinutes researchgate.netnih.govHours nih.gov
YieldOften higher creative-peptides.comnih.govGenerally lower nih.gov
Side ReactionsMinimized creative-peptides.comMore prevalent
Energy EfficiencyHigherLower

Biocatalytic and Chemoenzymatic Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral molecules. Enzymes operate under mild conditions and can exhibit remarkable regio- and stereoselectivity, making them ideal for the synthesis of complex amino acids like this compound.

The introduction of a hydroxyl group at the C6 position of norleucine is a challenging transformation that can be achieved with high selectivity using enzymatic methods. mdpi.comresearchgate.net Hydroxylases, a class of enzymes that catalyze the insertion of an oxygen atom into a C-H bond, are particularly suited for this purpose. creative-proteomics.com These enzymes often require co-factors such as iron and oxygen to function. creative-proteomics.com The high regioselectivity of biocatalytic hydroxylation is a significant advantage over chemical methods, which often lead to a mixture of products. mdpi.com

While the direct enzymatic hydroxylation of N-Boc-DL-norleucine methyl ester at the C6 position is not extensively documented, the synthesis of L-6-hydroxynorleucine has been successfully demonstrated through the reductive amination of 2-keto-6-hydroxyhexanoic acid using glutamate (B1630785) dehydrogenase. nih.gov This biocatalytic approach yielded the desired product in high yield (89%) and excellent optical purity (>99%). nih.gov This demonstrates the feasibility of employing enzymes for the selective functionalization of the norleucine side chain. Further research into hydroxylases that can directly act on the protected norleucine backbone could open up more direct and efficient synthetic routes.

For the synthesis of enantiomerically pure N-Boc-6-hydroxy-norleucine methyl ester, enzymatic kinetic resolution of a racemic mixture is a powerful strategy. This technique relies on the ability of an enzyme to selectively react with one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. researchgate.net This allows for the separation of the two enantiomers.

Historically, the resolution of racemic norleucine has been achieved through the asymmetric hydrolysis of its N-chloroacetylated derivative using hog kidney enzymes. researchgate.net This early work laid the foundation for the use of enzymes in resolving racemic amino acids. More modern approaches often utilize lipases and other hydrolases for the enantioselective acylation or deacylation of amino acid derivatives. researchgate.net For instance, a racemic mixture of 6-hydroxynorleucine can be treated with a D-amino acid oxidase to selectively oxidize the D-enantiomer, allowing for the separation of the L-enantiomer. nih.gov This chemoenzymatic approach has been shown to produce L-6-hydroxynorleucine with high yields (91-97%) and optical purities (>99%). nih.gov

To maximize the efficiency of biocatalytic syntheses, optimization of reaction conditions is crucial. mdpi.com Factors such as pH, temperature, substrate concentration, and solvent system can significantly impact enzyme activity and stability. mdpi.com For instance, the choice of an appropriate organic co-solvent can improve the solubility of hydrophobic substrates like N-Boc-protected amino acid esters.

Furthermore, advances in protein engineering have enabled the tailoring of enzymes for specific applications. mdpi.com Directed evolution and site-directed mutagenesis can be used to improve the selectivity, activity, and stability of enzymes. mdpi.com For example, the regioselectivity of hydroxylases can be altered through mutations in the enzyme's active site, potentially enabling the specific hydroxylation of the C6 position of norleucine derivatives. mdpi.com Similarly, the enantioselectivity of lipases and other resolving enzymes can be enhanced through protein engineering, leading to higher optical purities of the final product.

Table 2: Key Parameters for Optimization of Biocatalytic Reactions
ParameterDescriptionImpact on Reaction
pHAffects the ionization state of the enzyme and substrate.Optimal pH is crucial for enzyme activity and stability.
TemperatureInfluences reaction rate and enzyme stability.Higher temperatures can increase rate but may lead to enzyme denaturation.
Substrate ConcentrationCan affect reaction kinetics and may lead to substrate inhibition.Optimization is needed to maximize product formation without inhibiting the enzyme.
SolventAffects enzyme conformation and substrate solubility.Choice of organic co-solvent can be critical for non-aqueous biocatalysis.
Enzyme LoadingThe amount of enzyme used in the reaction.Higher loading can increase the reaction rate but also the cost.

Process Optimization for High Quality and Yield in Synthesis

Achieving high quality and yield in the synthesis of this compound requires careful process optimization, with a particular focus on minimizing the formation of impurities.

The formation of impurities is a common challenge in multi-step organic syntheses. In the context of protected amino acid synthesis, several types of impurities can arise. These include deletion or insertion of amino acids in peptide synthesis, which can be analogous to side reactions in the synthesis of single amino acid derivatives. molecularcloud.org Incomplete removal of protecting groups or the presence of residual reagents can also lead to impurities. molecularcloud.org

Strategies to mitigate impurity formation include:

Careful control of reaction conditions: Optimizing temperature, reaction time, and stoichiometry of reagents can minimize the formation of side products.

Effective purification methods: The use of appropriate chromatographic techniques is essential for removing impurities and isolating the desired product in high purity.

Quality control of starting materials: Ensuring the purity of starting materials and reagents can prevent the introduction of impurities at the beginning of the synthesis. creative-peptides.com

In the synthesis of N-Boc protected amino acids, the stability of the Boc group under various reaction conditions is a key consideration. google.com Conditions that are too acidic can lead to premature deprotection and the formation of related impurities. Therefore, careful selection of reagents and reaction conditions is necessary to preserve the integrity of the protecting group throughout the synthesis.

Table 3: Common Impurities and Mitigation Strategies
Type of ImpurityPotential CauseMitigation Strategy
Deletion/Insertion ProductsIncomplete reactions or side reactions. molecularcloud.orgOptimize reaction times and stoichiometry; use efficient coupling reagents.
Protecting Group AdductsIncomplete deprotection or side reactions with protecting groups. molecularcloud.orgEnsure complete deprotection; use appropriate scavengers.
Oxidation ProductsExposure to air or oxidizing agents. molecularcloud.orgPerform reactions under an inert atmosphere; use antioxidants if necessary.
RacemizationHarsh reaction conditions, particularly with basic or acidic reagents.Use mild reaction conditions; employ racemization-suppressing additives.

Scaling-Up Considerations for Preparative Synthesis

Transitioning the synthesis of this compound from a laboratory benchtop to a preparative or pilot-plant scale introduces a distinct set of challenges that must be addressed to ensure the process is safe, efficient, economical, and reproducible.

Process Safety and Thermal Management: Several steps in the synthesis require careful thermal control. The Boc-protection reaction is exothermic and requires controlled addition of (Boc)₂O and efficient heat dissipation to prevent temperature runaways, which could lead to side reactions or decomposition of the reagent. Large reactors have a lower surface-area-to-volume ratio, making heat removal less efficient than in laboratory glassware. Therefore, jacketed reactors with precise temperature control are essential. The hydrolysis and decarboxylation step involves refluxing with strong acid, which requires appropriate reactor materials (e.g., glass-lined steel) to prevent corrosion. This step also generates carbon dioxide, necessitating a properly vented system to avoid pressure buildup.

Work-up and Purification: Purification is often the bottleneck in scaling up chemical syntheses.

Extraction: Liquid-liquid extractions must be optimized to minimize solvent volumes and avoid the formation of stable emulsions, which can complicate phase separation in large vessels. Brine washes are used to break emulsions and aid in drying the organic layer.

Crystallization: The final product purification should ideally be achieved by crystallization rather than chromatography. Developing a robust crystallization protocol is critical. This involves screening various solvent systems (e.g., ethyl acetate/heptane, toluene/heptane) to find conditions that provide high recovery and excellent purity. Parameters such as cooling rate, agitation speed, and the use of seed crystals must be tightly controlled to ensure consistent crystal size and morphology, which affects filtration and drying times. google.com

Filtration and Drying: The isolated solid must be filtered and dried efficiently. On a large scale, equipment such as a Nutsche filter-dryer can be used to perform filtration, washing, and drying in a single contained unit, which is efficient and minimizes handling of the active pharmaceutical ingredient (API) or intermediate.

Waste Management: A scaled-up process generates significant waste streams, including aqueous acidic and basic solutions, used organic solvents, and filtration solids. A sustainable process requires a plan for treating and disposing of this waste. Solvents should be recycled where possible, and aqueous streams must be neutralized before disposal.

ParameterLaboratory Scale ConsiderationPreparative Scale Consideration
Purification Silica (B1680970) Gel ChromatographyCrystallization, Distillation (for liquids) google.com
Heat Transfer Heating mantle, oil/water bath; rapid heating/coolingJacketed reactor; slow, controlled heating/cooling is critical
Reagent Addition Manual addition via pipette or funnelControlled addition via pumps to manage exotherms
Process Control Visual monitoring, TLCIn-process controls (e.g., pH, temperature probes), HPLC analysis
Safety Fume hoodClosed system reactors, pressure relief systems, HAZOP analysis
Solvent Handling Rotary evaporator for removalDistillation/recovery systems to minimize waste and cost

Stereochemical Control and Chiral Resolution of N Boc 6 Hydroxy Dl Norleucine Methyl Ester

Enantioselective Synthesis Strategies for Pure Isomers

Directly producing a single enantiomer of N-Boc-6-hydroxy-norleucine methyl ester from achiral or prochiral precursors is the most efficient route, avoiding the loss of 50% of the material inherent in resolving a racemate. While specific literature detailing the enantioselective synthesis of this exact molecule is sparse, established methodologies for similar α-amino acids can be readily adapted.

One prominent strategy involves the asymmetric alkylation of chiral glycine (B1666218) enolate equivalents . For instance, a chiral nickel(II) complex of a Schiff base derived from glycine and a chiral auxiliary like (S)-2-[N-(N'-benzylprolyl)amino]benzophenone can be deprotonated and alkylated with a suitable electrophile. For the target molecule, an appropriate C4 electrophile bearing a protected hydroxyl group, such as 4-(tert-butyldimethylsilyloxy)-1-bromobutane, would be used. The chiral ligand directs the alkylation to one face of the enolate, leading to high diastereoselectivity. Subsequent hydrolysis of the Schiff base and the chiral auxiliary, followed by N-Boc protection and esterification, would yield the desired enantiomerically enriched product. This approach has been successfully applied to the synthesis of compounds like N-Fmoc-(S)-6,6,6-trifluoronorleucine. mdpi.com

Another powerful method is the asymmetric hydrogenation of a prochiral precursor . This could involve the synthesis of an N-acyl-α,β-dehydroamino acid derivative. Subsequent hydrogenation using a chiral catalyst, such as a rhodium or iridium complex with a chiral phosphine (B1218219) ligand (e.g., DuPhos, BINAP), can stereoselectively reduce the double bond to furnish one enantiomer with high enantiomeric excess (ee).

Furthermore, biocatalytic approaches using enzymes can provide a direct route to the L- or D-amino acid. For example, L-6-hydroxynorleucine has been synthesized with over 99% optical purity via the reductive amination of 2-keto-6-hydroxyhexanoic acid using glutamate (B1630785) dehydrogenase. nih.gov The resulting L-amino acid can then be protected and esterified to give the final product. Similarly, imine reductases (IREDs) have been employed for the asymmetric synthesis of N-substituted α-amino esters from α-ketoesters and amines, offering a direct and highly enantioselective pathway. nih.gov

StrategyDescriptionKey Reagents/CatalystsTypical Enantioselectivity
Asymmetric Alkylation Alkylation of a chiral glycine Schiff base enolate with a protected 4-bromobutanol derivative.Chiral Ni(II) complexes, strong base (e.g., NaH), alkyl halide.High d.e. (>95%)
Asymmetric Hydrogenation Reduction of a prochiral dehydroamino acid precursor using a chiral metal catalyst.Chiral Rh or Ir complexes (e.g., Rh-DuPhos), H₂ gas.High ee (>95%)
Enzymatic Reductive Amination Conversion of a keto-acid precursor to the corresponding amino acid using an enzyme.Glutamate dehydrogenase, D-amino acid oxidase, imine reductases.Very high ee (>99%)

Diastereomeric Control and Separation in Multi-Chiral Center Synthesis

While N-Boc-6-hydroxy-DL-norleucine methyl ester possesses a single stereocenter at the α-carbon, synthetic strategies may proceed through intermediates with multiple chiral centers. In such cases, controlling the relative stereochemistry (diastereocontrol) is crucial.

For example, if the synthesis involves creating the α-amino and δ-hydroxy functionalities simultaneously or sequentially on a pre-existing scaffold, diastereomeric products can be formed. A relevant strategy is the asymmetric Mannich reaction , where an enolate is added to an imine. If both the enolate and the imine are chiral, or if a chiral catalyst is used, the reaction can proceed with high diastereoselectivity. The resulting product would have two or more stereocenters whose relative configuration is controlled by the transition state geometry.

In syntheses where a second chiral center is introduced, for instance, by the asymmetric reduction of a keto group in a precursor like N-Boc-6-oxo-DL-norleucine methyl ester, diastereomeric alcohols would be produced. The choice of reducing agent and catalyst is key to achieving high diastereoselectivity. For β-hydroxy α-amino acid derivatives, iridium-catalyzed dynamic kinetic asymmetric hydrogenation has proven effective in producing products with excellent diastereoselectivity (>99/1 dr). rsc.org

Should a mixture of diastereomers be formed, their separation is generally more straightforward than resolving enantiomers. Diastereomers have different physical properties (e.g., boiling point, melting point, solubility, and chromatographic retention), allowing for their separation by standard laboratory techniques such as:

Column Chromatography: Silica (B1680970) gel chromatography can often effectively separate diastereomers due to their differing polarities.

Crystallization: Fractional crystallization can be used to isolate one diastereomer if there is a significant difference in solubility between the diastereomeric products. A process known as crystallization-induced diastereomer transformation can sometimes be employed, where the undesired diastereomer in solution epimerizes to the more stable, less soluble diastereomer, which then crystallizes, potentially leading to a high yield of a single diastereomer. nih.gov

Advanced Chiral Resolution Techniques

When a racemic mixture of this compound is synthesized, its separation into individual enantiomers is necessary. This process is known as chiral resolution.

Chiral chromatography is a powerful tool for the analytical and preparative separation of enantiomers. The principle relies on the differential interaction of the two enantiomers with a chiral stationary phase (CSP) or a chiral selector in the mobile phase.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for resolving racemic amino acid derivatives. For N-Boc protected amino acids, macrocyclic glycopeptide-based CSPs (e.g., those based on teicoplanin or vancomycin) and polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are particularly effective. sigmaaldrich.commst.edu The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric repulsion, which differ for the two enantiomers, leading to different retention times.

Supercritical Fluid Chromatography (SFC): SFC has emerged as a greener and often faster alternative to HPLC for chiral separations. selvita.com It uses supercritical carbon dioxide as the main mobile phase, often with an alcohol co-solvent. Polysaccharide-based CSPs are commonly used and have shown excellent performance in resolving N-derivatized amino acids. researchgate.net The lower viscosity and higher diffusivity of the supercritical fluid mobile phase can lead to higher efficiency and faster separations compared to HPLC. chromatographyonline.com

Capillary Electrophoresis (CE): In CE, separation occurs in a narrow capillary under the influence of an electric field. For chiral separations, a chiral selector is added to the background electrolyte. nih.gov Common selectors for amino acids include cyclodextrins, macrocyclic antibiotics (like vancomycin), and chiral metal complexes. mdpi.com The enantiomers form transient diastereomeric complexes with the selector, which have different electrophoretic mobilities, enabling their separation. nih.govchromatographyonline.com

TechniqueChiral Selector/Stationary PhasePrinciple of SeparationAdvantages
Chiral HPLC Polysaccharide-based CSPs (e.g., Chiralpak®), Macrocyclic glycopeptide CSPs (e.g., CHIROBIOTIC® T)Differential transient diastereomeric interactions (H-bonding, steric hindrance) with the CSP.Well-established, versatile, scalable for preparative work.
Chiral SFC Polysaccharide-based CSPsSimilar to HPLC, but in a supercritical fluid mobile phase.Fast, reduced organic solvent consumption, high efficiency.
Chiral CE Cyclodextrins, antibiotics, chiral crown ethers, metal complexesDifferential mobility of transient diastereomeric complexes formed in solution.High separation efficiency, very low sample and reagent consumption.

Enzymatic kinetic resolution is a highly selective method that exploits the stereospecificity of enzymes. Lipases and proteases are commonly used to resolve racemic amino acid esters. nih.gov The enzyme selectively catalyzes a reaction (typically hydrolysis or acylation) on one enantiomer, leaving the other enantiomer unreacted.

For this compound, a lipase (B570770) such as Candida antarctica Lipase B (CALB) or a Pseudomonas species lipase could be employed. researchgate.net In a hydrolysis reaction, the lipase would selectively hydrolyze one enantiomer of the methyl ester to the corresponding carboxylic acid, for example, the L-enantiomer. The reaction mixture would then contain the L-N-Boc-6-hydroxy-norleucine and the unreacted D-N-Boc-6-hydroxy-norleucine methyl ester. These two compounds, having different chemical properties (acid vs. ester), can be easily separated by a standard acid-base extraction. This method is highly effective for preparing enantiomerically enriched hydroxylated β-amino esters. mdpi.com The maximum theoretical yield for each enantiomer in a classic kinetic resolution is 50%.

Enzyme ClassTypical ReactionSubstrateProducts for SeparationKey Advantages
Lipases (e.g., CALB, Pseudomonas cepacia)Enantioselective hydrolysis of the ester.Racemic this compound.One enantiomeric acid and the unreacted opposite enantiomeric ester.High enantioselectivity (E > 200 often achievable), mild reaction conditions, green catalysts. mdpi.com
Proteases Enantioselective hydrolysis of the ester or amide bond.Racemic this compound.Similar to lipases.Broad substrate scope.

Crystallization techniques can be a cost-effective method for chiral resolution on a large scale. The most common approach is diastereomeric salt formation . The racemic mixture of N-Boc-6-hydroxy-DL-norleucine (after hydrolysis of the methyl ester) is reacted with a chiral resolving agent (a chiral base if resolving an acid, or a chiral acid if resolving a base) to form a pair of diastereomeric salts. Since diastereomers have different solubilities, one salt will preferentially crystallize from a suitable solvent. The desired enantiomer is then recovered from the crystallized salt by treatment with acid or base to remove the resolving agent.

Another, less common, method is preferential crystallization . This is only possible if the racemate crystallizes as a conglomerate (a physical mixture of separate crystals of the two enantiomers). By seeding a supersaturated solution of the racemate with a crystal of the desired enantiomer, that enantiomer can be induced to crystallize out.

A more advanced technique is crystallization-induced asymmetric transformation (CIAT) . ut.ac.ir This method combines the resolution of diastereomeric salts with in-situ racemization of the undesired enantiomer in the solution phase. This allows the undesired enantiomer to convert into the desired one, which then crystallizes as the less soluble diastereomeric salt. Theoretically, this dynamic process can convert nearly 100% of the starting racemate into the desired enantiomer, overcoming the 50% yield limit of classical resolution. researchgate.net

Strategic Chemical Transformations and Derivatization of N Boc 6 Hydroxy Dl Norleucine Methyl Ester

Transformations of the Hydroxyl Group at C6

The primary alcohol at the C6 position of N-Boc-6-hydroxy-DL-norleucine methyl ester serves as a key site for various chemical modifications, enabling the introduction of diverse functional groups and the synthesis of novel derivatives.

Esterification and Etherification Reactions

Esterification of the C6 hydroxyl group can be achieved through various established methods to introduce a wide array of ester functionalities. Standard conditions often involve the use of an acylating agent in the presence of a suitable catalyst or base.

Acylating AgentCatalyst/BaseSolventReaction ConditionsProduct
Acetic Anhydride (B1165640)Pyridine (B92270)Dichloromethane (DCM)Room TemperatureN-Boc-6-acetoxy-DL-norleucine Methyl Ester
Benzoyl ChlorideTriethylamine (B128534) (TEA)Tetrahydrofuran (B95107) (THF)0 °C to Room TemperatureN-Boc-6-benzoyloxy-DL-norleucine Methyl Ester
Carboxylic AcidsDCC/DMAPDichloromethane (DCM)Room TemperatureCorresponding C6-ester derivative

Etherification reactions at the C6 position introduce ether linkages, which can be valuable for modifying the steric and electronic properties of the molecule. Common methods include the Williamson ether synthesis, which involves the deprotonation of the alcohol followed by reaction with an alkyl halide.

Alkylating AgentBaseSolventReaction ConditionsProduct
Methyl IodideSodium Hydride (NaH)Tetrahydrofuran (THF)0 °C to Room TemperatureN-Boc-6-methoxy-DL-norleucine Methyl Ester
Benzyl (B1604629) BromidePotassium tert-butoxideDimethylformamide (DMF)Room TemperatureN-Boc-6-(benzyloxy)-DL-norleucine Methyl Ester

Oxidation Reactions (e.g., to oxoamides)

Oxidation of the primary alcohol at C6 can yield either the corresponding aldehyde or carboxylic acid, depending on the oxidant and reaction conditions. Subsequent transformation of the resulting ω-oxo or ω-carboxy derivative can lead to the formation of oxoamides.

Mild oxidation conditions, such as those employing pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), will typically yield the aldehyde, N-Boc-6-oxo-DL-norleucine methyl ester.

Stronger oxidizing agents, like Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄), will oxidize the alcohol directly to the carboxylic acid, N-Boc-DL-aspartic acid α-methyl ester. This carboxylic acid can then be coupled with an amine using standard peptide coupling reagents to form an oxoamide (B1213200).

Oxidizing AgentSolventProduct of Oxidation
PCC or DMPDichloromethane (DCM)N-Boc-6-oxo-DL-norleucine Methyl Ester
Jones Reagent or KMnO₄Acetone/WaterN-Boc-DL-aspartic acid α-methyl ester

Halogenation at the Hydroxylated Carbon

Direct replacement of the hydroxyl group with a halogen atom can be achieved using various halogenating agents. These reactions often proceed via an activated intermediate. For instance, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can introduce chlorine or bromine, respectively. It is important to note that N-Boc protecting groups can be sensitive to strongly acidic conditions, which may be generated during some halogenation reactions.

Halogenating AgentSolventReaction ConditionsProduct
Thionyl Chloride (SOCl₂)Dichloromethane (DCM)0 °C to Room TemperatureN-Boc-6-chloro-DL-norleucine Methyl Ester
Phosphorus Tribromide (PBr₃)Diethyl Ether0 °CN-Boc-6-bromo-DL-norleucine Methyl Ester

Transformations of the Methyl Ester Functionality

The methyl ester group of this compound provides another handle for chemical modification, primarily through hydrolysis to the corresponding carboxylic acid, which can then be used in amidation and peptide coupling reactions.

Hydrolysis to Carboxylic Acid

Saponification of the methyl ester to the free carboxylic acid is a common transformation that is typically achieved under basic conditions. Lithium hydroxide (B78521) (LiOH) in a mixture of water and an organic solvent like tetrahydrofuran (THF) or methanol (B129727) is frequently employed for this purpose. The reaction progress is usually monitored by techniques such as thin-layer chromatography (TLC) until the starting material is consumed. Acidification of the reaction mixture then yields the desired N-Boc-6-hydroxy-DL-norleucine.

BaseSolvent SystemReaction ConditionsProduct
Lithium Hydroxide (LiOH)THF/Water or Methanol/WaterRoom TemperatureN-Boc-6-hydroxy-DL-norleucine
Sodium Hydroxide (NaOH)Methanol/WaterRoom TemperatureN-Boc-6-hydroxy-DL-norleucine

Amidation and Peptide Coupling Reactions

Once hydrolyzed to the carboxylic acid, N-Boc-6-hydroxy-DL-norleucine can be coupled with a variety of amines to form amides or incorporated into peptide chains using standard peptide coupling methodologies. These reactions typically involve the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine.

A wide range of coupling reagents can be utilized, each with its own advantages regarding reaction efficiency and suppression of side reactions like racemization.

Coupling ReagentAdditive (optional)BaseSolvent
DCC (N,N'-Dicyclohexylcarbodiimide)HOBt (1-Hydroxybenzotriazole)DIPEA (N,N-Diisopropylethylamine)DMF or DCM
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)-DIPEADMF
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBtDIPEADCM/DMF

The choice of coupling reagent and conditions depends on the specific amine or amino acid ester being coupled and the desired scale of the reaction. The hydroxyl group at the C6 position may require protection depending on the specific reaction conditions and the nature of the coupling partners to avoid undesired side reactions.

Functionalization and Deprotection of the N-Boc Group

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its susceptibility to cleavage under specific acidic conditions. nih.gov The presence of the N-Boc group in this compound allows for selective reactions at other sites of the molecule, followed by its removal to liberate the free amine for further functionalization.

Subsequent N-Functionalization (e.g., N-methylation, acylation)

Once the N-Boc group is removed to yield 6-hydroxy-DL-norleucine methyl ester, the resulting free amino group is available for a variety of functionalization reactions.

N-methylation: The introduction of a methyl group to the nitrogen atom can significantly alter the biological properties of the amino acid derivative. N-methylation can be achieved through several methods. Reductive amination, using formaldehyde in the presence of a reducing agent like sodium cyanoborohydride, is a common approach.

N-acylation: The free amine can be readily acylated to form amides. This reaction is typically performed using acyl chlorides or acid anhydrides in the presence of a base. When acylating a molecule with both an amine and a hydroxyl group, such as 6-hydroxy-DL-norleucine methyl ester, chemoselectivity is a key consideration. Generally, the amino group is more nucleophilic than the hydroxyl group, leading to preferential N-acylation over O-acylation under standard conditions. nih.gov Methods for highly selective N-acylation of amino alcohols often involve the formation of mixed anhydrides from an organic acid and a sulfonyl chloride, which then react selectively with the amino group. google.comgoogleapis.com

Regio- and Chemoselective Derivatization Strategies

This compound possesses three distinct functional groups: the N-Boc protected amine, the terminal primary hydroxyl group, and the methyl ester. This arrangement allows for various regio- and chemoselective derivatization strategies.

With the amine protected by the Boc group, the primary hydroxyl group becomes the main site for derivatization. It can undergo a range of reactions typical for primary alcohols, such as:

Oxidation: Selective oxidation to an aldehyde or a carboxylic acid using reagents like pyridinium chlorochromate (PCC) or (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO).

Esterification/Etherification: Reaction with acyl chlorides or alkyl halides to form esters or ethers, respectively.

Halogenation: Conversion to an alkyl halide, which can then be used in nucleophilic substitution reactions.

The chemoselectivity of these transformations relies on the stability of the N-Boc group and the methyl ester under the chosen reaction conditions. For instance, strongly basic or nucleophilic conditions that could hydrolyze the methyl ester should be avoided if its integrity is desired.

Conversely, after the selective deprotection of the N-Boc group, the resulting amine offers a site for chemoselective modification in the presence of the hydroxyl and ester groups. As mentioned previously, N-acylation can be achieved with high selectivity over O-acylation due to the higher nucleophilicity of the amine. nih.govresearchgate.net

Cross-Coupling Reactions for Side Chain Elaboration (e.g., Suzuki-Miyaura)

The aliphatic side chain of this compound can be further elaborated using modern cross-coupling methodologies. The Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a powerful tool for forming carbon-carbon bonds. mdpi.com

A particularly relevant strategy for this molecule is the hydroxyl-directed Suzuki-Miyaura cross-coupling. nih.gov This approach can be envisioned by first transforming the terminal hydroxyl group into a suitable leaving group, such as a tosylate or triflate, or by converting it into an organoboron species. More advanced strategies might utilize the hydroxyl group as a directing group to control the regioselectivity of a C-H activation/borylation reaction on the alkyl chain, followed by a Suzuki-Miyaura coupling.

For example, if the side chain contains a halide, the Suzuki-Miyaura reaction could be used to introduce aryl, heteroaryl, or vinyl groups. Recent advancements have demonstrated that even ester functional groups can participate in Suzuki-Miyaura couplings, although this typically involves aryl esters rather than the less reactive alkyl esters. nih.gov A more plausible strategy for the subject compound would involve modification of the side chain to introduce a halide or a boronic ester, enabling subsequent cross-coupling. The presence of the hydroxyl group can be leveraged to control the site-selectivity of such reactions. nih.gov

The table below outlines a conceptual pathway for side-chain elaboration using a Suzuki-Miyaura reaction.

StepTransformationReagents & ConditionsResult
1Halogenation of terminal -OHPPh₃, I₂ or CBr₄N-Boc-6-halo-DL-norleucine Methyl Ester
2Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)N-Boc-6-aryl-DL-norleucine Methyl Ester

This table presents a conceptual synthetic sequence based on established chemical transformations. mdpi.comnih.gov

N Boc 6 Hydroxy Dl Norleucine Methyl Ester As a Foundational Building Block in Advanced Organic Synthesis

Integration into Peptidomimetic and Oligomer Synthesis

The unique structure of N-Boc-6-hydroxy-DL-norleucine methyl ester makes it an attractive component in the synthesis of peptidomimetics and other oligomers. Peptidomimetics are molecules that mimic the structure and function of natural peptides but often exhibit improved stability and bioavailability. nih.govresearchgate.net The incorporation of non-canonical amino acids like 6-hydroxynorleucine derivatives can introduce novel structural features and functionalities. nih.govresearchgate.net

Applications in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the stepwise assembly of amino acids to form peptides on a solid support. bachem.comluxembourg-bio.com The N-Boc protecting group of the title compound is compatible with the Boc/Bzl protection strategy in SPPS. peptide.com In this approach, the Boc group serves as a temporary protecting group for the α-amino group and is removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA). peptide.compeptide.com

The general cycle of SPPS involves:

Attachment of the first N-Boc protected amino acid to a solid resin support. peptide.com

Removal of the N-Boc protecting group (deprotection). peptide.com

Coupling of the next N-Boc protected amino acid to the newly freed amino group. peptide.com

Repetition of the deprotection and coupling steps until the desired peptide sequence is assembled. peptide.com

Cleavage of the completed peptide from the resin and removal of any side-chain protecting groups. peptide.com

The hydroxyl group on the side chain of this compound can be either protected or left unprotected during SPPS, depending on the desired final structure and subsequent reactions. If protected, it allows for selective deprotection and further modification after the peptide chain has been assembled.

Solution-Phase Coupling Methodologies

While SPPS is highly efficient for many applications, solution-phase peptide synthesis remains a valuable technique, particularly for the synthesis of shorter peptides or for large-scale production. libretexts.org In solution-phase synthesis, this compound can be coupled with other amino acids or peptide fragments using various coupling reagents. libretexts.orgnih.gov

Common coupling strategies involve the activation of the carboxylic acid of one amino acid to facilitate the formation of an amide bond with the amino group of another. The N-Boc group protects the amino function of the norleucine derivative during this process. researchgate.net The methyl ester protects the C-terminus, which can be later hydrolyzed to reveal the carboxylic acid for further coupling reactions. libretexts.org The Boc/Bzl strategy is often preferred in solution-phase synthesis due to the stability of the Boc group and its selective removal under acidic conditions. researchgate.net

Role in the Synthesis of Complex Natural Products and Bioactive Compounds (focus on synthetic pathway)

The chiral nature and functional group array of this compound make it a useful precursor in the total synthesis of complex natural products and other bioactive molecules. The terminal hydroxyl group can serve as a handle for chain extension or cyclization, while the protected amino acid core can be integrated into larger peptide or alkaloid frameworks.

For instance, L-6-hydroxynorleucine has been identified as a key chiral intermediate for the synthesis of vasopeptidase inhibitors. nih.gov Enzymatic synthesis methods have been developed to produce L-6-hydroxynorleucine with high optical purity. nih.gov The N-Boc protected methyl ester derivative provides a convenient starting material for multi-step synthetic sequences, allowing for the controlled introduction of this non-canonical amino acid into the target molecule.

Utilization in the Construction of Defined Molecular Scaffolds and Frameworks

The trifunctional nature of this compound allows it to be used as a hub molecule in the construction of defined molecular scaffolds. mdpi.com These scaffolds can be used to create multifunctional molecules by attaching different chemical entities to the various functional groups of the norleucine derivative. mdpi.com

For example, a fully synthetic, pentavalent carbohydrate-based system developed as an antitumor vaccine utilized 6-hydroxy norleucine as a hub to connect five different tumor-associated carbohydrate antigens and an immunogenic carrier protein. mdpi.com The ability to precisely position different functional components in three-dimensional space is a key advantage of using such defined scaffolds.

Precursor for the Synthesis of Diverse Non-Canonical Amino Acid Derivatives

This compound is a versatile starting material for the synthesis of a wide range of other non-canonical amino acids. researchgate.net The terminal hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or converted to other functional groups such as halides or azides, opening up a plethora of synthetic possibilities.

Comprehensive Analytical Characterization of N Boc 6 Hydroxy Dl Norleucine Methyl Ester and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including connectivity and spatial relationships.

¹H NMR: The proton NMR spectrum of N-Boc-6-hydroxy-DL-norleucine Methyl Ester is expected to show distinct signals corresponding to each unique proton environment. The tert-butyl group of the Boc protecting group will produce a sharp, intense singlet around 1.44 ppm. The methyl ester group will appear as a singlet at approximately 3.74 ppm. The α-proton (CH adjacent to the nitrogen) is anticipated to resonate as a multiplet around 4.3 ppm. The protons of the methylene (B1212753) groups in the norleucine side chain will appear as multiplets in the region of 1.3 to 1.9 ppm, while the methylene group adjacent to the terminal hydroxyl group (CH₂-OH) would be expected at approximately 3.6 ppm. The hydroxyl and amide (N-H) protons will appear as broad singlets, with chemical shifts that can vary depending on solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. Key expected signals include two carbonyl carbons: one for the methyl ester around 174 ppm and another for the Boc group at approximately 155 ppm. The quaternary carbon and the methyl carbons of the Boc group are expected around 80 ppm and 28.3 ppm, respectively. The methyl carbon of the ester group should appear near 52 ppm. The α-carbon is predicted to be around 55-57 ppm. The methylene carbons of the side chain will resonate in the aliphatic region, typically between 24 and 33 ppm, with the carbon bearing the hydroxyl group (C6) shifted downfield to approximately 60-62 ppm.

2D NMR: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for confirming assignments. COSY spectra establish proton-proton coupling relationships, allowing for the mapping of the entire spin system of the norleucine side chain. HSQC correlates directly bonded proton and carbon atoms, definitively linking the proton signals to their corresponding carbons in the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C(CH₃)₃ (Boc)~1.44 (s, 9H)~28.3
C (CH₃)₃ (Boc)-~80.0
N-C =O (Boc)-~155.4
OCH₃ (Ester)~3.74 (s, 3H)~52.3
C=O (Ester)-~174.2
Cα-H~4.3 (m, 1H)~57.0
Cβ, Cγ, Cδ-H₂~1.3 - 1.9 (m, 6H)~24.0, ~29.0, ~32.0
Cε-H₂~3.6 (t, 2H)~61.5
O-Hvariable (br s, 1H)-
N-Hvariable (br s, 1H)-

Note: Predicted values are based on data from analogous compounds. s = singlet, t = triplet, m = multiplet, br = broad.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis (ESI-MS, HRMS)

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound and providing insights into its structure through fragmentation analysis.

ESI-MS: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar, thermally labile molecules like this compound. In positive ion mode, the compound is expected to be detected primarily as the protonated molecular ion [M+H]⁺ and potentially as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The analysis provides rapid confirmation of the molecular weight.

HRMS: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the compound's elemental formula. This is critical for distinguishing between compounds with the same nominal mass but different atomic compositions, thus confirming the identity of the synthesized molecule.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways. A characteristic fragmentation pattern for N-Boc protected amino acids involves the neutral loss of isobutylene (B52900) (56 Da) or the entire tert-butoxycarbonyl group (100 Da) from the parent ion. Other common fragmentations include the loss of the methoxy (B1213986) group (CH₃O•) or methanol (B129727) (CH₃OH) from the ester moiety. These fragmentation patterns provide confirmatory structural evidence.

Table 2: Expected Molecular and Fragment Ions in Mass Spectrometry

IonFormulaCalculated m/zDescription
[M+H]⁺C₁₂H₂₄NO₅⁺262.16Protonated molecular ion
[M+Na]⁺C₁₂H₂₃NNaO₅⁺284.14Sodium adduct of molecular ion
[M-C₄H₈+H]⁺C₈H₁₆NO₅⁺206.10Loss of isobutylene from [M+H]⁺
[M-Boc+H]⁺C₇H₁₆NO₃⁺162.11Loss of the Boc group from [M+H]⁺

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Spectroscopic methods that measure the interaction of molecules with electromagnetic radiation, such as IR and UV-Vis, are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. The IR spectrum of this compound would display several characteristic absorption bands confirming its key functional groups. A broad absorption band in the range of 3200–3600 cm⁻¹ would indicate the O-H stretching vibration of the terminal alcohol. The N-H stretching of the carbamate (B1207046) group would appear as a distinct peak around 3300–3400 cm⁻¹. Two strong carbonyl (C=O) stretching bands would be prominent: one for the ester at approximately 1735–1750 cm⁻¹ and another for the Boc-carbamate at a lower wavenumber, around 1680–1700 cm⁻¹. C-O stretching vibrations for the ester, carbamate, and alcohol groups would be visible in the fingerprint region between 1000 and 1300 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within a molecule. This compound lacks significant chromophores—conjugated pi systems or aromatic rings—that absorb strongly in the standard 200–800 nm range. The only electronic transitions are the n → π* transitions of the carbonyl groups, which are typically weak and occur at the low end of the UV range (<220 nm). Therefore, UV-Vis spectroscopy is not a primary technique for structural characterization of this compound but can be used for detection in chromatographic methods.

Advanced Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Since this compound is synthesized as a racemic (DL) mixture, advanced chromatographic techniques are essential for separating the D and L enantiomers and assessing the chemical purity of the sample.

High-Performance Liquid Chromatography (HPLC) is the predominant method for the enantioseparation of amino acid derivatives. The direct separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts stereoselectively with the two enantiomers. For N-Boc protected amino acids, several types of CSPs have proven effective.

Polysaccharide-based CSPs: Columns with coated or immobilized polysaccharide derivatives, such as amylose (B160209) or cellulose (B213188), on a silica (B1680970) support are widely used and highly effective for a broad range of racemates, including N-protected amino acids.

Macrocyclic Antibiotic CSPs: Stationary phases based on macrocyclic antibiotics like vancomycin (B549263) or ristocetin (B1679390) A offer unique chiral recognition capabilities through multiple interaction mechanisms, including hydrogen bonding, dipole-dipole, and steric interactions. They are particularly useful for underivatized and N-blocked amino acids.

Pirkle-type CSPs: These phases rely on π-π interactions, hydrogen bonding, and dipole stacking for chiral recognition.

The choice of mobile phase—typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol like isopropanol (B130326)—is critical for optimizing the separation and resolution of the enantiomers.

Table 3: Common Chiral Stationary Phases for Amino Acid Derivative Separation

CSP TypeChiral Selector ExampleTypical Mobile PhaseInteraction Mechanism
PolysaccharideAmylose tris(3,5-dimethylphenylcarbamate)Hexane/IsopropanolHydrogen bonding, steric hindrance
Macrocyclic AntibioticRistocetin A, VancomycinMethanol/Acetonitrile/BuffersHydrogen bonding, ionic, steric
Pirkle-type(R)-N-(3,5-Dinitrobenzoyl)phenylglycineHexane/Ethanolπ-π interactions, dipole stacking

Gas Chromatography (GC) with Chiral Derivatization and Columns

Gas Chromatography (GC) offers high resolution but is generally suitable only for volatile and thermally stable compounds. Direct GC analysis of this compound is challenging due to its polarity and low volatility. Therefore, derivatization is often necessary to convert the analyte into a more volatile form. While the compound is already an ester, the free hydroxyl and N-H groups can be further derivatized (e.g., by silylation) to improve its chromatographic properties.

Enantiomeric separation is achieved using a capillary column coated with a chiral stationary phase, such as cyclodextrin (B1172386) derivatives. These CSPs form transient, diastereomeric complexes with the enantiomers, leading to different retention times and allowing for their separation and quantification.

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. For the chiral separation of neutral or charged compounds like amino acid derivatives, a chiral selector is added to the background electrolyte (running buffer).

Commonly used chiral selectors in CE include:

Cyclodextrins (CDs): Native and derivatized cyclodextrins are the most widely used chiral selectors. The enantiomers partition differently into the hydrophobic cavity of the CD, forming transient inclusion complexes with varying stabilities, which results in different migration times.

Crown Ethers: Chiral crown ethers can be effective for separating primary amines through specific host-guest interactions.

Macrocyclic Antibiotics: These can also be used as buffer additives to achieve enantioseparation.

CE offers advantages such as high separation efficiency, short analysis times, and minimal consumption of sample and reagents, making it a powerful tool for determining the enantiomeric excess of this compound.

Optical Rotation Measurements for Chiral Purity

The assessment of chiral purity is a critical aspect of the characterization of stereoisomers, as the biological activity of a chiral molecule is often exclusive to one of its enantiomeric forms. In the case of this compound, which is a racemic mixture, the bulk sample will not exhibit optical activity. A racemic mixture, by definition, contains equal amounts of the dextrorotatory (+) and levorotatory (-) enantiomers, resulting in a net optical rotation of zero. Therefore, optical rotation measurements become significant after the resolution of the racemate into its individual L- and D-enantiomers.

Polarimetry is the technique used to measure the optical rotation of a chiral substance. When plane-polarized light is passed through a solution of a pure enantiomer, the plane of the light is rotated. The direction and magnitude of this rotation are characteristic of the specific enantiomer at a given concentration, temperature, wavelength, and solvent. The specific rotation, [α], is a fundamental property of a chiral compound and is calculated from the observed rotation.

The determination of chiral purity, or enantiomeric excess (e.e.), of a sample of N-Boc-6-hydroxy-norleucine Methyl Ester that has been partially resolved can be estimated using its measured optical rotation. The enantiomeric excess is a measure of the purity of a chiral substance and is defined as the absolute difference between the mole fractions of the two enantiomers.

A common and more precise method for determining the enantiomeric purity of N-Boc protected amino acid derivatives is chiral High-Performance Liquid Chromatography (HPLC). rsc.orgresearchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. By comparing the peak areas of the two enantiomers in the chromatogram, a precise determination of the enantiomeric ratio and thus the enantiomeric excess can be achieved. Optical rotation measurements can then be used as a complementary technique to confirm the identity of the eluting enantiomers, provided that the specific rotation of the pure enantiomers is known.

Below is a representative data table illustrating the expected optical rotation properties of the individual enantiomers of a compound similar to N-Boc-6-hydroxy-norleucine.

CompoundEnantiomerSpecific Rotation [α]D20 (c=7.3 in MeOH)Chiral Purity (e.e.)
N-Boc-6-hydroxy-norleucineL-enantiomer-6.0 to -8.0º>99%
D-enantiomer+6.0 to +8.0º>99%
This compoundRacemic Mixture0%

Theoretical and Computational Investigations of N Boc 6 Hydroxy Dl Norleucine Methyl Ester

Conformational Analysis and Molecular Dynamics Simulations

A thorough understanding of the three-dimensional structure and dynamic behavior of N-Boc-6-hydroxy-DL-norleucine methyl ester is crucial for predicting its interactions and reactivity. Conformational analysis and molecular dynamics (MD) simulations are powerful tools to achieve this.

Conformational analysis aims to identify the stable, low-energy arrangements of the atoms in the molecule. For a flexible molecule like this compound, with several rotatable bonds, numerous conformations are possible. Computational methods would systematically explore the potential energy surface by rotating key dihedral angles, such as those in the norleucine backbone and side chain, as well as around the N-Boc protecting group. The resulting energy profile helps in identifying the most probable conformations in different environments.

Table 1: Illustrative Data from Conformational Analysis of Key Dihedral Angles

Dihedral AngleDescriptionPredicted Stable Conformations (degrees)
Φ (phi)C'-N-Cα-C'-150, -60, 60
Ψ (psi)N-Cα-C'-N-150, -45, 140
ω (omega)Cα-C'-N-Cα180 (trans), 0 (cis)
χ1N-Cα-Cβ-Cγ-60, 180, 60
χ2Cα-Cβ-Cγ-Cδ-60, 180, 60

Note: This table is illustrative and represents typical values for amino acid derivatives. Specific values for this compound would require dedicated computational studies.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are essential for understanding the electronic properties and predicting the reactivity of this compound. researchgate.net These methods solve the Schrödinger equation for the molecule to provide detailed information about its electronic structure.

Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are fundamental. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. The spatial distribution of these orbitals can indicate the likely sites for nucleophilic and electrophilic attack. For instance, the oxygen atoms of the carbonyl and hydroxyl groups are expected to be regions of high electron density, making them susceptible to electrophilic attack.

Furthermore, quantum chemical calculations can predict various molecular properties, including:

Partial atomic charges: To identify electron-rich and electron-poor centers.

Dipole moment: To understand the molecule's polarity.

Vibrational frequencies: To aid in the interpretation of experimental infrared spectra.

Ionization potential and electron affinity: To assess the ease of oxidation and reduction. researchgate.net

Table 2: Hypothetical Data from Quantum Chemical Calculations

PropertyCalculated Value (Illustrative)Significance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap7.7 eVRelates to chemical reactivity and stability
Dipole Moment3.2 DIndicates a polar molecule

Note: The values in this table are hypothetical and serve to illustrate the type of data generated by quantum chemical calculations.

Rational Design of Synthetic Pathways and Catalytic Systems

Computational chemistry plays a significant role in the rational design of efficient synthetic routes and the development of novel catalytic systems. researchgate.net For a molecule like this compound, computational approaches can be used to:

Model reaction mechanisms: By calculating the energies of reactants, transition states, and products for potential synthetic steps, chemists can evaluate the feasibility of different pathways. This is particularly useful for stereoselective syntheses, where understanding the transition state energies can predict the enantiomeric or diastereomeric outcome. researchgate.netnih.gov

Design catalysts: Computational screening can identify potential catalysts for key transformations, such as the introduction of the hydroxyl group or the esterification of the carboxylic acid. By modeling the interaction between the substrate and the catalyst, it is possible to design catalysts with improved activity and selectivity.

Optimize reaction conditions: Theoretical calculations can help in understanding the role of solvents and other additives in a reaction, thereby guiding the optimization of experimental conditions for higher yields and purity.

For instance, in the synthesis of functionalized amino acids, computational studies can help in designing precursors and reagents for stereoselective C-H functionalization or other advanced synthetic transformations. mdpi.com The insights gained from these computational models can significantly accelerate the development of robust and efficient synthetic methods.

Future Research Directions and Translational Opportunities for N Boc 6 Hydroxy Dl Norleucine Methyl Ester

Development of Sustainable and Green Chemistry Methodologies in Synthesis

The future synthesis of N-Boc-6-hydroxy-DL-norleucine methyl ester and its derivatives is increasingly steering towards green chemistry principles to minimize environmental impact and enhance safety. Research efforts are focused on replacing hazardous reagents, reducing waste, and utilizing milder reaction conditions.

Detailed Research Findings:

Elimination of Hazardous Reagents: Traditional methods for amino acid homologation, such as the Arndt-Eistert reaction, involve diazomethane (B1218177), which is explosive and toxic. Safer alternatives are being actively explored. nih.govrsc.org Similarly, cyanation reactions that use highly toxic sodium or potassium cyanide are being replaced with more benign processes. nih.gov

Milder Esterification Processes: The esterification of the parent amino acid is a key synthetic step. While methods using thionyl chloride or strong acids are effective, they can be harsh and produce corrosive byproducts. A greener alternative is the use of trimethylchlorosilane (TMSCl) in methanol (B129727), which facilitates esterification at room temperature with a simpler workup. mdpi.com

Biocatalysis and Enzymatic Methods: Enzymes offer high selectivity and operate under mild, aqueous conditions, making them ideal for green synthesis. The synthesis of L-6-hydroxynorleucine has been achieved with high optical purity ( >99%) and in high yield (89%) through the reductive amination of 2-keto-6-hydroxyhexanoic acid using glutamate (B1630785) dehydrogenase. nih.gov This enzymatic approach provides a direct route to the enantiomerically pure amino acid core. Furthermore, enzymatic resolution, using enzymes like Penicillin G acylase, is a proven method for separating racemic mixtures of amino acid derivatives, offering a sustainable path to chiral purity. google.com

Method ComparisonTraditional SynthesisGreen/Sustainable Alternative
Homologation Arndt-Eistert (uses diazomethane)Wittig-type reactions, avoiding hazardous reagents. nih.gov
Esterification Thionyl chloride/MethanolTrimethylchlorosilane/Methanol at room temperature. mdpi.com
Chiral Synthesis Chemical resolutionEnzymatic reductive amination or enzymatic resolution. nih.govgoogle.com
Solvents Often uses chlorinated solventsUse of safer solvents like isopropanol (B130326) or aqueous media. nih.govnih.gov

Exploitation in Combinatorial Chemistry and Automated Synthesis

The trifunctional nature of this compound makes it an excellent candidate for combinatorial chemistry and automated synthesis platforms. These high-throughput techniques are crucial for modern drug discovery, enabling the rapid generation of large libraries of compounds for biological screening.

Detailed Research Findings:

Scaffold for Diversity: The compound's three distinct functional groups (Boc-amine, methyl ester, hydroxyl) can be addressed with orthogonal chemistries. The Boc group can be removed to expose the amine for amide bond formation, the ester can be hydrolyzed or converted to an amide, and the hydroxyl group can be alkylated or acylated. This allows for three points of diversification (R1, R2, R3) from a single starting scaffold.

Automated Synthesis Protocols: Methodologies for the automated parallel synthesis of N-alkylated-α-amino methyl esters have been successfully developed. chimia.ch These protocols can be adapted for derivatives of this compound. An automated platform could perform sequential reactions, such as etherification of the hydroxyl group followed by deprotection and acylation of the amine, to rapidly build a library of diverse molecules. The process would involve robotic liquid handlers for reagent addition, parallel reaction blocks for heating and stirring, and automated workup and purification systems. chimia.ch This approach significantly accelerates the discovery of new chemical entities.

Expansion of Synthetic Utility to Novel Molecular Architectures

The unique structure of this compound provides a foundation for the synthesis of complex and novel molecular architectures, including heterocycles, peptidomimetics, and macrocycles.

Detailed Research Findings:

Heterocycle Synthesis: The terminal hydroxyl group and the amino acid backbone are perfectly positioned for intramolecular cyclization reactions. For instance, upon deprotection of the amine and activation of the ester, the hydroxyl group can act as a nucleophile to form medium-ring lactones or lactams, which are important structural motifs in many natural products. This strategy has been demonstrated in the synthesis of bicyclic lactones from related N-Boc-protected cyclic amino esters. beilstein-journals.org

Peptidomimetics and Constrained Peptides: Non-proteinogenic amino acids are critical for developing peptidomimetics with improved stability against enzymatic degradation. nih.gov The n-butyl chain of the norleucine backbone can be used to introduce conformational constraints. The hydroxyl group can serve as an anchor point to attach other molecules or to form cyclized peptides, enhancing receptor binding affinity and specificity.

Chiral Synthons for Complex Molecules: As a chiral building block (when synthesized enantiopure), it can be incorporated into the total synthesis of complex natural products. Protected hydroxy-amino acids serve as key synthons for constructing molecules with multiple stereocenters, such as in the synthesis of β-amino-α-hydroxy acids and their derivatives. orgsyn.org

Methodological Advancements in Asymmetric Synthesis and Chiral Control

While the DL-racemic mixture is useful, access to enantiomerically pure forms (L- or D-) of 6-hydroxynorleucine is critical for pharmaceutical applications, where stereochemistry dictates biological activity. Future research will focus heavily on developing robust methods for asymmetric synthesis and chiral control.

Detailed Research Findings:

Enzymatic Synthesis: As previously mentioned, enzymatic reductive amination provides a direct and highly enantioselective route to L-6-hydroxynorleucine from the corresponding α-keto acid, achieving greater than 99% optical purity. nih.gov This biocatalytic method is a leading strategy for producing the pure L-enantiomer.

Chiral Auxiliary-Mediated Synthesis: A powerful and general approach for asymmetric synthesis involves the use of chiral auxiliaries. Chiral Ni(II) complexes of glycine (B1666218) Schiff bases, for example, can be alkylated with high diastereoselectivity. mdpi.comresearchgate.net A synthetic route could involve alkylating such a complex with a 4-carbon electrophile containing a protected hydroxyl group. Subsequent hydrolysis would release the enantiomerically enriched 6-hydroxynorleucine. This method allows for the predictable synthesis of either the (S) or (R) enantiomer depending on the chosen chiral ligand. mdpi.com

Diastereoselective Reactions: Methods such as stereoselective aldol (B89426) reactions can be employed to construct the β-hydroxy-γ-amino acid backbone with precise control over the newly formed stereocenters. nih.gov This approach is valuable for creating diastereomerically pure synthons that can be further elaborated into the target molecule.

Chiral Resolution: For racemic preparations, chiral resolution remains a viable strategy. This can be achieved through crystallization with a chiral resolving agent or through kinetic resolution using enzymes that selectively react with one enantiomer.

Asymmetric MethodPrinciplePotential Outcome
Enzymatic Reductive Amination Enzyme (e.g., glutamate dehydrogenase) catalyzes the stereospecific addition of an amine to an α-keto acid precursor. nih.govHigh yield and enantiomeric excess (>99% ee) for the L-enantiomer.
Chiral Ni(II) Complex Alkylation A chiral auxiliary directs the stereoselective alkylation of a glycine enolate equivalent. mdpi.comresearchgate.netHigh diastereoselectivity, providing access to either L- or D-enantiomer.
Diastereoselective Aldol Reaction A chiral center on a reactant directs the stereochemical outcome of an aldol condensation to form a hydroxy-amino acid backbone. nih.govControl over multiple adjacent stereocenters.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing N-Boc-6-hydroxy-DL-norleucine methyl ester with high purity, and how can its structural integrity be verified?

  • Methodology :

  • Synthesis : Begin with Boc-protection of DL-norleucine, followed by esterification using methyl chloroformate or methanol under acidic catalysis. Ensure anhydrous conditions to prevent hydrolysis of the ester group.
  • Purification : Use recrystallization (e.g., ethyl acetate/hexane mixtures) or column chromatography (silica gel, gradient elution with chloroform/methanol) to isolate the product.
  • Characterization : Confirm structure via 1^1H/13^13C NMR (e.g., Boc-group protons at δ 1.4 ppm, methyl ester at δ 3.6–3.7 ppm) and mass spectrometry (ESI-MS for molecular ion verification) .

Q. How should researchers handle and store this compound to minimize degradation during experiments?

  • Methodology :

  • Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the methyl ester or Boc group. Use desiccants in sealed containers to avoid moisture.
  • Handling : Work in a fume hood with PPE (gloves, lab coat) to prevent skin contact. Avoid prolonged exposure to acidic/basic conditions, which may cleave protective groups .

Advanced Research Questions

Q. What challenges arise in resolving DL stereoisomers of this compound, and what chiral separation techniques are most effective?

  • Methodology :

  • Chiral Chromatography : Use Chiralpak IA columns with 20% 2-propanol/hexane (v/v) mobile phase. Monitor enantiomeric excess via fluorescence detection (e.g., excitation 470 nm, emission 530 nm) .
  • GC-MS Analysis : Derivatize with chiral reagents (e.g., NBD derivatives) to enhance separation efficiency. Compare retention times with pure enantiomer standards .

Q. How can experimental design frameworks (e.g., Taguchi method) optimize reaction parameters for this compound’s synthesis?

  • Methodology :

  • Parameter Screening : Identify critical variables (e.g., catalyst concentration, temperature, solvent ratio) using fractional factorial design.
  • Signal-to-Noise (S/N) Ratios : Apply Taguchi orthogonal arrays (e.g., L9) to maximize yield while minimizing variability. For example, prioritize catalyst concentration (77.6% contribution in methyl ester synthesis) .
  • Validation : Confirm optimal conditions (e.g., 1.5 wt% catalyst, 60°C, 6:1 methanol:oil ratio) via ANOVA to ensure reproducibility .

Q. What analytical strategies address discrepancies in purity assessments between HPLC and NMR data?

  • Methodology :

  • Cross-Validation : Combine HPLC (C18 column, acetonitrile/water gradient) with 1^1H NMR integration (e.g., residual solvent peaks vs. product signals).
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., de-Boc derivatives or ester hydrolysis products) and adjust purification protocols accordingly .

Contradictions and Mitigation

  • Stereochemical Inconsistencies : Some studies report incomplete resolution of DL isomers under standard HPLC conditions. Mitigate by pre-column derivatization or using sub-2 µm chiral stationary phases .
  • Purity Discrepancies : Commercial batches (95% purity) may contain trace solvents. Implement preparatory HPLC with diode-array detection for batch-specific correction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.